

Application Notes and Protocols for the Mass Spectrometric Characterization of Chaetoviridin

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Compound of Interest		
Compound Name:	Chaetoviridin A	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the fungal metabolite **Chaetoviridin A** using mass spectrometry. The protocols and data presented are intended to facilitate the identification, quantification, and structural elucidation of this potent antifungal agent in various research and development settings.

Introduction

Chaetoviridin A is an azaphilone fungal metabolite produced by various species of the genus Chaetomium.[1][2] It exhibits significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for the development of new agrochemicals and pharmaceuticals.[3][4] Accurate and reliable analytical methods are crucial for its detection and characterization in crude extracts, purified samples, and biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose, offering high sensitivity, selectivity, and the ability to perform structural elucidation through tandem mass spectrometry (MS/MS).

Quantitative Data Summary

High-resolution mass spectrometry provides accurate mass measurements, which are essential for the confident identification of **Chaetoviridin A** and the determination of its



elemental composition. The table below summarizes the key quantitative data obtained from the analysis of **Chaetoviridin A** ($C_{23}H_{25}CIO_6$) using ESI-MS.

lon Type	Adduct	Theoretical m/z	Experiment al m/z	Mass Error (ppm)	Relative Abundance (%)
Molecular Ion	[M]+	432.13397	432.1339	-0.16	100
Protonated Molecule	[M+H]+	433.14182	433.1407	-2.58	70.1
Sodiated Adduct	[M+Na]+	455.12376	455.3170	N/A	High
Fragment Ion	[C18H17O5]+	313.10705	313.0	N/A	N/A
Fragment Ion 2	[M+H-H ₂ O] ⁺	415.13125	415.1307	-1.32	18.3
Fragment Ion	[C19H15O6] ⁺	351.08631	351.0	N/A	N/A
Fragment Ion	[C18H14O5Cl] +	359.0681	359.0681	0	23.2
Fragment Ion 5	[C19H17O4Cl] +	333.0888	333.0888	0	99.9

Note: N/A indicates that the data was not available in the cited sources. The relative abundances are based on the data available from PubChem for the [M+H]⁺ ion and its fragments.[1]

Experimental Protocols

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis of **Chaetoviridin A**.

Sample Preparation



- Extraction from Fungal Culture:
 - Culture Chaetomium globosum on a suitable solid or in a liquid medium.
 - Extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol.
 - Evaporate the solvent under reduced pressure to obtain a crude extract.
- Solid-Phase Extraction (SPE) for Clean-up (Optional):
 - For complex matrices, a C18 SPE cartridge can be used for sample clean-up and concentration.
 - Condition the cartridge with methanol followed by water.
 - Load the resuspended crude extract.
 - Wash with a low percentage of organic solvent in water to remove polar impurities.
 - Elute Chaetoviridin A with methanol or acetonitrile.
- Final Sample Preparation:
 - Dry the purified extract and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
 - Filter the sample through a 0.22 μm syringe filter before injection.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Protocol

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system.
- Column: Agilent RRHD Eclipse (50 x 2 mm, 1.8 μm) or equivalent C18 reversed-phase column.[1]



• Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

o 15-18 min: Hold at 95% B

o 18-18.1 min: 95% to 5% B

• 18.1-20 min: Hold at 5% B

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

• Column Temperature: 40 °C

Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer[1]

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 35 units

· Auxiliary Gas Flow Rate: 10 units

Capillary Temperature: 320 °C

• Full Scan (MS1) Parameters:

Resolution: 70,000

AGC Target: 3e6



Maximum IT: 100 ms

Scan Range: m/z 150-1000

• Data-Dependent MS/MS (dd-MS2) Parameters:

• Resolution: 17,500

o AGC Target: 1e5

Maximum IT: 50 ms

Loop Count: 5

Isolation Window: 2.0 m/z

Collision Energy (NCE): 20, 30, 40 (stepped)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **Chaetoviridin A** from a fungal culture.



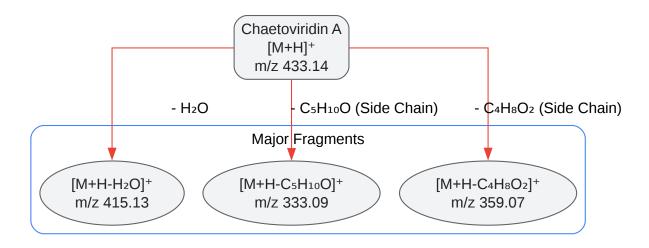
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Workflow for **Chaetoviridin A** Characterization.

Proposed Fragmentation Pathway of Chaetoviridin A



The fragmentation of the protonated molecule of **Chaetoviridin A** ([M+H]⁺, m/z 433.14) provides valuable structural information. The following diagram illustrates a proposed fragmentation pathway based on the observed product ions.



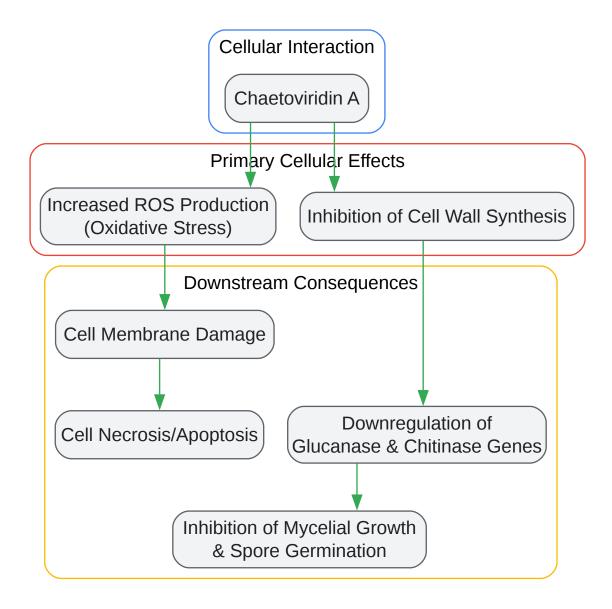
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Proposed Fragmentation of Chaetoviridin A.

Antifungal Mode of Action - Cellular Effects

Chaetoviridin A exerts its antifungal activity through a multi-faceted mechanism that disrupts key cellular processes in pathogenic fungi. The primary effects include the induction of oxidative stress and the inhibition of cell wall biosynthesis.





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Cellular Effects of Chaetoviridin A.

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